Cas no 2229412-05-7 (7-(2-azidoethyl)-1-methyl-1H-indole)

7-(2-azidoethyl)-1-methyl-1H-indole 化学的及び物理的性質
名前と識別子
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- 7-(2-azidoethyl)-1-methyl-1H-indole
- 2229412-05-7
- EN300-1773048
-
- インチ: 1S/C11H12N4/c1-15-8-6-10-4-2-3-9(11(10)15)5-7-13-14-12/h2-4,6,8H,5,7H2,1H3
- InChIKey: WIMUYYGOKYDPLJ-UHFFFAOYSA-N
- SMILES: N1(C)C=CC2=CC=CC(CCN=[N+]=[N-])=C12
計算された属性
- 精确分子量: 200.106196400g/mol
- 同位素质量: 200.106196400g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 259
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 19.3Ų
7-(2-azidoethyl)-1-methyl-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1773048-2.5g |
7-(2-azidoethyl)-1-methyl-1H-indole |
2229412-05-7 | 2.5g |
$1428.0 | 2023-09-20 | ||
Enamine | EN300-1773048-1g |
7-(2-azidoethyl)-1-methyl-1H-indole |
2229412-05-7 | 1g |
$728.0 | 2023-09-20 | ||
Enamine | EN300-1773048-0.05g |
7-(2-azidoethyl)-1-methyl-1H-indole |
2229412-05-7 | 0.05g |
$612.0 | 2023-09-20 | ||
Enamine | EN300-1773048-1.0g |
7-(2-azidoethyl)-1-methyl-1H-indole |
2229412-05-7 | 1g |
$728.0 | 2023-06-03 | ||
Enamine | EN300-1773048-0.1g |
7-(2-azidoethyl)-1-methyl-1H-indole |
2229412-05-7 | 0.1g |
$640.0 | 2023-09-20 | ||
Enamine | EN300-1773048-5g |
7-(2-azidoethyl)-1-methyl-1H-indole |
2229412-05-7 | 5g |
$2110.0 | 2023-09-20 | ||
Enamine | EN300-1773048-10g |
7-(2-azidoethyl)-1-methyl-1H-indole |
2229412-05-7 | 10g |
$3131.0 | 2023-09-20 | ||
Enamine | EN300-1773048-5.0g |
7-(2-azidoethyl)-1-methyl-1H-indole |
2229412-05-7 | 5g |
$2110.0 | 2023-06-03 | ||
Enamine | EN300-1773048-10.0g |
7-(2-azidoethyl)-1-methyl-1H-indole |
2229412-05-7 | 10g |
$3131.0 | 2023-06-03 | ||
Enamine | EN300-1773048-0.25g |
7-(2-azidoethyl)-1-methyl-1H-indole |
2229412-05-7 | 0.25g |
$670.0 | 2023-09-20 |
7-(2-azidoethyl)-1-methyl-1H-indole 関連文献
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1. Book reviews
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
7-(2-azidoethyl)-1-methyl-1H-indoleに関する追加情報
Introduction to 7-(2-azidoethyl)-1-methyl-1H-indole (CAS No. 2229412-05-7)
7-(2-azidoethyl)-1-methyl-1H-indole, with the CAS number 2229412-05-7, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and chemical biology. This compound is characterized by its unique structural features, which include an indole core and an azido functional group attached to an ethyl side chain. These properties make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and bioactive compounds.
The indole scaffold is a well-known and widely studied heterocyclic structure due to its prevalence in natural products and its importance in biological systems. Indoles are found in a variety of bioactive molecules, including neurotransmitters, hormones, and pharmaceutical agents. The presence of the azido group in 7-(2-azidoethyl)-1-methyl-1H-indole adds a layer of reactivity and versatility, making it an attractive starting material for various chemical transformations.
Recent research has highlighted the potential applications of 7-(2-azidoethyl)-1-methyl-1H-indole in the development of new therapeutic agents. For instance, studies have shown that compounds derived from this structure exhibit promising anti-inflammatory and anti-cancer properties. The azido group can be readily converted into other functional groups through click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool for synthesizing complex molecules with high efficiency and selectivity.
In the context of drug discovery, 7-(2-azidoethyl)-1-methyl-1H-indole serves as a versatile building block for the synthesis of drug candidates. Its ability to undergo efficient functionalization reactions allows chemists to introduce a wide range of substituents, thereby fine-tuning the pharmacological properties of the resulting compounds. This flexibility is crucial in optimizing lead compounds for improved potency, selectivity, and pharmacokinetic profiles.
Moreover, the use of 7-(2-azidoethyl)-1-methyl-1H-indole in combinatorial chemistry has been explored to generate libraries of structurally diverse molecules. High-throughput screening techniques can then be employed to identify hits with desired biological activities. This approach has been particularly useful in the discovery of new leads for treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.
The synthetic accessibility of 7-(2-azidoethyl)-1-methyl-1H-indole has also been a subject of interest. Various synthetic routes have been developed to prepare this compound efficiently and on a large scale. One common method involves the reaction of 1-methylindole with 2-bromoethanol followed by azidation using sodium azide or trimethylsilyl azide (TMSN3). These synthetic strategies provide chemists with robust methods to produce 7-(2-azidoethyl)-1-methyl-1H-indole for further applications.
In addition to its role in drug discovery, 7-(2-azidoethyl)-1-methyl-1H-indole has found applications in chemical biology research. The azido group can be used as a bioorthogonal handle for site-specific labeling and conjugation reactions. This property is particularly useful in studying protein-protein interactions, post-translational modifications, and other cellular processes. By incorporating 7-(2-azidoethyl)-1-methyl-1H-indole into biomolecules or small molecules, researchers can gain insights into complex biological systems using advanced imaging and analytical techniques.
The safety profile of 7-(2-azidoethyl)-1-methyl-1H-indole is another important consideration. While azides are generally considered stable under mild conditions, they can decompose under certain circumstances to release nitrogen gas. Therefore, appropriate handling and storage conditions are essential to ensure safety in laboratory settings. Despite these precautions, the compound's utility in various chemical and biological applications outweighs potential risks when used responsibly.
In conclusion, 7-(2-azidoethyl)-1-methyl-1H-indole (CAS No. 2229412-05-7) is a versatile compound with significant potential in medicinal chemistry and chemical biology. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing bioactive molecules with diverse applications. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in modern scientific endeavors.
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